molecular formula C7H4N2OS B13186515 [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde

[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B13186515
M. Wt: 164.19 g/mol
InChI Key: RMKYOGQEURCVKJ-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions . For instance, the reaction can be carried out using hydrazonoyl halides as precursors in the presence of ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, as well as employing continuous flow techniques for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde include other thiazole-pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural arrangement, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable molecule in research and industry .

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-4-6-9-7-5(11-6)2-1-3-8-7/h1-4H

InChI Key

RMKYOGQEURCVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)C=O

Origin of Product

United States

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